Product packaging for 1-Cyclopropane Mycophenolic Acid(Cat. No.:CAS No. 125198-40-5)

1-Cyclopropane Mycophenolic Acid

Número de catálogo: B125067
Número CAS: 125198-40-5
Peso molecular: 334.4 g/mol
Clave InChI: QVUZLDOXUBRWHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Mycophenolic Acid (MPA) as a Foundational Immunomodulatory Compound

Mycophenolic acid stands as a pivotal molecule in the field of immunology and pharmacology, with a rich history and a well-elucidated mechanism of action that has paved the way for its clinical use and the development of numerous derivatives.

The journey of Mycophenolic Acid (MPA) began in 1893 when it was first isolated from the fungus Penicillium brevicompactum by Bartolomeo Gosio. Initially investigated for its antimicrobial properties, its potent immunosuppressive effects were not fully recognized until the latter half of the 20th century. This discovery led to its development as a crucial drug in transplantation medicine to prevent organ rejection. The prodrug, mycophenolate mofetil (MMF), was later synthesized to improve the bioavailability of MPA.

The primary immunosuppressive effect of Mycophenolic Acid stems from its potent, reversible, and non-competitive inhibition of the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). scientificlabs.co.uk IMPDH is a critical enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis. T and B lymphocytes are particularly dependent on this pathway for their proliferation, unlike other cell types that can utilize salvage pathways. By selectively depleting the guanosine nucleotide pool in these immune cells, MPA effectively halts their proliferation, thereby suppressing the immune response. scientificlabs.co.uk

Strategic Design and Development of Mycophenolic Acid Derivatives

The clinical success of MPA has spurred extensive research into the synthesis and evaluation of its derivatives. The primary goals of these efforts are to enhance its therapeutic index by improving efficacy, altering its metabolic profile, and reducing side effects. nih.gov

The motivation behind creating analogues of MPA is multifaceted. Researchers aim to improve upon the parent compound's pharmacokinetic and pharmacodynamic properties. This includes enhancing its oral bioavailability, increasing its metabolic stability to prolong its duration of action, and modifying its selectivity towards the two isoforms of IMPDH (IMPDH1 and IMPDH2). Furthermore, structural modifications can lead to novel biological activities, expanding the potential therapeutic applications beyond immunosuppression, for instance, into antiviral and anticancer therapies. researchgate.net

The synthesis of MPA analogues has yielded a wide array of compounds with diverse pharmacological profiles. Modifications have been made to various parts of the MPA molecule, including the phenolic hydroxyl group, the lactone ring, and the hexenoic acid side chain. These changes have resulted in derivatives with altered potency, selectivity, and metabolic stability. For example, some analogues have shown increased potency against IMPDH, while others exhibit reduced glucuronidation, a major metabolic pathway for MPA that leads to its inactivation and elimination. researchgate.netnih.gov The overarching goal is to identify new chemical entities with superior therapeutic properties compared to MPA. nih.gov

Positioning 1-Cyclopropane Mycophenolic Acid as a Distinct Synthetic Entity

This compound is cataloged as a distinct chemical entity with the CAS Number 125198-40-5. It is listed by several chemical suppliers as an impurity or analogue of Mycophenolate Mofetil. One supplier even designates it as a "non-active analogue". However, a thorough review of the scientific literature reveals a significant absence of published research on this specific compound. There are no available studies detailing its synthesis, its inhibitory activity against IMPDH, or its effects in cellular or animal models.

Consequently, it is not possible to provide a detailed account of its pharmacological and biological profile. The compound's existence appears to be primarily as a reference standard for analytical purposes, likely for the detection and quantification of impurities in Mycophenolate Mofetil preparations. Without dedicated scientific investigation, this compound remains an obscure molecule, its potential contributions to the field of immunosuppressive therapy unknown.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O6 B125067 1-Cyclopropane Mycophenolic Acid CAS No. 125198-40-5

Propiedades

IUPAC Name

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZLDOXUBRWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations at the Molecular and Cellular Levels

Detailed Analysis of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition

The cornerstone of mycophenolic acid's biological activity is its potent and specific inhibition of inosine monophosphate dehydrogenase (IMPDH). researchgate.net This enzyme is pivotal for the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. youtube.com

Mycophenolic acid is a reversible, non-competitive inhibitor of IMPDH. drugbank.comwikipedia.org Its mechanism involves trapping a transient covalent intermediate of the hydride transfer reaction during the enzymatic process. nih.gov There are two isoforms of human IMPDH: type I and type II. nih.gov While IMPDH type I is constitutively expressed in most cell types, IMPDH type II is upregulated in activated lymphocytes. nih.govnih.gov Mycophenolic acid exhibits a significantly higher affinity for the type II isoform, inhibiting it up to 4-5 times more effectively than the type I isoform. pharmgkb.org This isoform specificity is a key determinant of its relatively selective action on lymphocytes. nih.govpharmgkb.org

In studies exploring analogues, a cyclopropane-containing mycophenolic anilide demonstrated potent inhibitory activity against Cryptosporidium parvum IMPDH (CpIMPDH) with an apparent inhibition constant (Ki,app) of 0.066 µM, though its inhibition of human IMPDH2 was reduced (Ki,app = 0.46 µM). nih.gov The inhibitory concentrations (IC50) for MPA are dependent on the concentration of the enzyme, a characteristic of tight-binding inhibitors. nih.gov In contrast, its major metabolite, mycophenolic acid glucuronide (MPAG), shows significantly weaker inhibition, with IC50 values 532- to 1022-fold higher than those of MPA. nih.govbohrium.com

Table 1: Inhibitory Activity of Mycophenolic Acid (MPA) and Related Compounds against IMPDH

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Notes
Mycophenolic Acid (MPA)Human IMPDH1Ki = 33 nMPrototypic human IMPDH inhibitor. nih.gov
Mycophenolic Acid (MPA)Human IMPDH2Ki = 7 nMHigher affinity for the isoform expressed in activated lymphocytes. nih.gov
Cyclopropane (B1198618) Anilide (31b)C. parvum IMPDHKi,app = 0.066 µMRetained potent inhibitory activity. nih.gov
Cyclopropane Anilide (31b)Human IMPDH2Ki,app = 0.46 µMReduced inhibition compared to CpIMPDH. nih.gov
Mycophenolic Acid Glucuronide (MPAG)Human IMPDH2532-1022 fold higher than MPAConsidered a pharmacologically inactive metabolite. nih.gov

This table is interactive. You can sort and filter the data.

IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP). researchgate.netpharmgkb.org By inhibiting IMPDH, mycophenolic acid effectively blocks this pathway, leading to a profound depletion of intracellular guanine nucleotide pools. nih.govnih.gov Treatment of cells with MPA can reduce GTP concentrations by as much as 70% within a few hours. nih.gov This depletion of guanine nucleotides directly curtails DNA and RNA synthesis, thereby inhibiting cell proliferation. nih.govnih.gov Interestingly, while guanosine nucleotide levels decrease, some studies have observed a concurrent upregulation of uridine (B1682114) and cytidine (B196190) nucleotides, likely due to the increased availability of the common precursor phosphoribosyl pyrophosphate (PRPP). nih.govresearchgate.net The effects of MPA on guanine nucleotide depletion can be reversed by the addition of exogenous guanosine. nih.govnih.gov

Table 2: Effect of Mycophenolic Acid (MPA) on Intracellular Nucleotide Concentrations

Cell TypeTreatmentEffect on Guanine NucleotidesEffect on Other Nucleotides
Neuroblastoma CellsMPA70% reduction in GTP within 3 hours. nih.govSignificant elevation in CTP and UTP. nih.gov
LS180 Intestinal CellsMPA (5 µM)Significant decrease at 24 and 72 hours. nih.govUpregulation of uridine and cytidine nucleotides at 24 hours. nih.gov
Primary Human T-LymphocytesMPAGTP depletion.Up to 50% reduction in ATP. researchgate.net

This table is interactive. You can sort and filter the data.

The selective cytostatic effect of mycophenolic acid on lymphocytes is attributed to their heavy reliance on the de novo purine (B94841) synthesis pathway. drugbank.comwikipedia.org Most other cell types can utilize an alternative "salvage pathway" to generate purine nucleotides from the breakdown of nucleic acids. wikipedia.orgnih.gov Lymphocytes, particularly when activated and proliferating, have a limited capacity to use this salvage pathway and are therefore almost entirely dependent on de novo synthesis for their guanine nucleotide supply. drugbank.comnih.gov This metabolic distinction makes them uniquely vulnerable to IMPDH inhibition by MPA. wikipedia.orgnih.gov Consequently, MPA has a much more potent antiproliferative effect on T- and B-lymphocytes compared to other cells like neutrophils, fibroblasts, or endothelial cells, which can bypass the enzymatic block using the salvage pathway. youtube.comnih.gov

Cellular Responses and Signaling Pathway Modulation

The depletion of guanine nucleotides triggers a range of cellular responses, culminating in the inhibition of proliferation and the induction of programmed cell death in susceptible cells.

A primary consequence of guanine nucleotide depletion is the arrest of the cell cycle. drugbank.comyoutube.com By inhibiting DNA synthesis, mycophenolic acid prevents cells from progressing from the G1 phase to the S phase of the cell cycle. pharmgkb.orgnih.gov Studies have demonstrated that treatment with MPA leads to an accumulation of cells in the G1/S interface or the S phase. drugbank.comnih.gov This cell cycle arrest is a direct result of the lack of dGTP, an essential building block for DNA replication. nih.gov In some cancer cell models, flavonoids have been shown to induce G2/M phase arrest by decreasing the expression of key regulatory proteins like Cyclin B1, CDK1/CDC2, and CDC25c, a mechanism that may share some parallels with the effects of nucleotide depletion. mdpi.com

Beyond its cytostatic effects, mycophenolic acid can actively induce apoptosis, or programmed cell death, in target cells. nih.govnih.gov This process is also linked to the depletion of guanine nucleotides. nih.govnih.gov The addition of exogenous guanosine can partially reverse MPA-induced apoptosis, confirming the central role of the purine pathway. nih.govnih.gov

The apoptotic signaling cascade initiated by MPA involves the mitochondrial pathway. nih.gov Research has shown that MPA treatment leads to:

Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential. nih.gov

Release of Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol. nih.gov

Activation of Caspases: Subsequent activation of key executioner caspases, such as caspase-9 and caspase-3. nih.govnih.gov

Modulation of Bcl-2 Family Proteins: Changes in the expression of proteins from the Bcl-2 family, which regulate mitochondrial integrity. nih.gov

Furthermore, MPA has been shown to increase the activation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38 MAPK, in a guanosine-dependent manner, which contributes to the induction of apoptosis in certain cell types like pancreatic islet cells. nih.gov

Conflicting Scientific Data Precludes In-Depth Article on 1-Cyclopropane Mycophenolic Acid

An in-depth analysis of the chemical compound “this compound” as requested is not possible at this time due to conflicting scientific information regarding its fundamental biological activity. Research into the compound has yielded contradictory findings, with some sources describing it as a "non-active analogue of Mycophenolic Acid," while others detail specific biological effects.

Initial investigations into the biological activities of "this compound," identified by the CAS Number 125198-40-5, have been inconclusive. One chemical supplier, Clearsynth, explicitly labels the compound as a "non-active analogue" of Mycophenolic Acid (MPA) clearsynth.com. This designation suggests that it does not possess the same biological functions as its parent compound, which would include the detailed immunomodulatory and cellular effects specified in the article outline.

Conversely, information previously available from other sources has suggested that this compound does exhibit biological activity, functioning as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This mechanism is the cornerstone of the immunosuppressive effects of Mycophenolic Acid, leading to the inhibition of lymphocyte proliferation and cytokine production. However, due to the explicit exclusion of one such source from the research for this article, this information cannot be substantiated or utilized.

This direct contradiction in the available data regarding the fundamental activity of this compound makes it impossible to generate a scientifically accurate and authoritative article that adheres to the requested detailed outline. To proceed would risk disseminating inaccurate information.

Therefore, until the scientific community reaches a consensus on the biological activity of this compound, a comprehensive and reliable article on its mechanistic investigations at the molecular and cellular levels, as well as its immunomodulatory actions, cannot be responsibly produced.

Preclinical Biological Activity and Efficacy Studies

Immunosuppressive Potency Assessment in In Vitro and Animal Models

The immunosuppressive characteristics of mycophenolic acid have been extensively studied, revealing its significant impact on the cellular components of the immune system.

Mycophenolic acid (MPA) demonstrates a potent and selective cytostatic effect on lymphocytes. In laboratory settings, MPA at nanomolar concentrations effectively blocks the proliferative responses of human, mouse, and rat T and B lymphocytes when stimulated by mitogens. nih.gov This inhibitory action is reversible and can be countered by the addition of deoxyguanosine or guanosine (B1672433) to the culture media. nih.gov The primary mechanism behind this effect is the depletion of deoxyguanosine triphosphate, a nucleotide essential for DNA synthesis, thereby halting the cell cycle at the DNA synthesis phase. nih.gov

Compared to other cell types like fibroblasts and endothelial cells, the cytostatic effect of MPA is more pronounced on lymphocytes. nih.gov Studies have shown that MPA significantly inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) across a range of concentrations. turkishimmunology.org Furthermore, MPA has been found to be a potent inhibitor of Natural Killer (NK) cell proliferation. nih.gov In contrast to other immunosuppressants like cyclosporine and tacrolimus, MPA kills activated T and B lymphocytes by triggering a distinct, caspase-independent necrotic signal. nih.gov

Table 1: Effect of Mycophenolic Acid (MPA) on Lymphocyte Proliferation

Cell Type Observation Mechanism of Action Reference
T and B Lymphocytes Potent inhibition of mitogen-induced proliferation. Reversible inhibition of inosine (B1671953) monophosphate dehydrogenase, leading to depletion of deoxyguanosine triphosphate required for DNA synthesis. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs) Significant inhibition of proliferation at concentrations from 0.01-10 ug/mL. Antiproliferative agent. turkishimmunology.org
Natural Killer (NK) Cells Potent suppression of proliferation. Inhibition of p27 down-regulation. nih.gov
Activated T and B Lymphocytes Induction of cell death. Activation of a caspase-independent necrotic signal. nih.gov

The anti-inflammatory properties of mycophenolic acid are linked to its ability to modulate the production of pro-inflammatory cytokines. In a murine model of pleurisy, mycophenolate mofetil (MMF), the prodrug of MPA, was shown to suppress the protein and mRNA expression levels of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Vascular Endothelial Growth Factor-alpha (VEGF-α), and Interleukin-17A (IL-17A). nih.gov This suggests that MMF's anti-inflammatory effects stem from inhibiting the synthesis and release of these cytokines from activated leukocytes. nih.gov

Further in vitro studies on human peripheral blood mononuclear cells have demonstrated that MPA inhibits the production of Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-13 (IL-13). turkishimmunology.org However, the effect of MPA on cytokine production can be complex. In studies using superantigen-activated human mononuclear cells, MPA did not affect the production of most cytokines within the first 24 hours, with the exception of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). researchgate.net Yet, after 48 hours of activation, it significantly inhibited the production of all studied cytokines. researchgate.net In contrast, when cells were stimulated with mitogens like phorbol (B1677699) ester and calcium ionophore, MPA did not significantly affect the production of most cytokines, unlike cyclosporin (B1163) A which showed broad inhibition. researchgate.net

The Mixed Lymphocyte Reaction (MLR) is an important in vitro model that mimics the initial phase of allograft rejection by measuring the proliferative response of lymphocytes from one individual (the responder) to those from a genetically different individual (the stimulator). Mycophenolic acid has been shown to be effective in suppressing these reactions. nih.gov Notably, MPA can suppress the MLR even when added three days after the reaction has been initiated, indicating its ability to block ongoing lymphocyte proliferation. nih.gov This inhibitory action on the MLR underscores its potent immunosuppressive capabilities relevant to preventing transplant rejection. nih.gov

Investigation of Antineoplastic Properties in Preclinical Settings

Beyond its immunosuppressive effects, mycophenolic acid and its analogues have been explored for their potential as anticancer agents, showing promising results in various preclinical models.

Mycophenolic acid has demonstrated selective cytotoxicity against various cancer cell lines. In studies focusing on osteosarcoma, MPA effectively inhibited the growth of several human osteosarcoma cell lines, including MNNG/HOS, U2OS, SaOS-2, MG-63, and 143B, with IC50 values ranging from 0.46 to 7.3 μM. nih.gov At a therapeutic concentration, MPA was found to significantly inhibit colony formation, induce cell cycle arrest in the S phase, and trigger apoptosis in these cells. nih.gov

In the context of neuroblastoma, novel synthetic analogues of mycophenolic acid have shown selective cytotoxic activity. nih.gov Specifically, certain propargylamine (B41283) mycophenolate analogues exhibited cytotoxicity towards the neuroblastoma SH-SY5Y cancer cell line while being less toxic to normal cells when compared to the parent compound, MPA. nih.gov The growth of a wide array of other cancer cell lines has also been shown to be inhibited by MPA in vitro, with EC50 values ranging from less than 0.1 μM to 3.9 μM. nih.gov

Table 2: In Vitro Antineoplastic Activity of Mycophenolic Acid (MPA) and its Analogues

Cancer Type Cell Lines Key Findings Reference
Osteosarcoma MNNG/HOS, U2OS, SaOS-2, MG-63, 143B Efficiently inhibited cell growth with IC50 values of 0.46-7.3 μM; induced S-phase cell cycle arrest and apoptosis. nih.gov
Neuroblastoma SH-SY5Y Propargylamine mycophenolate analogues exhibited selective cytotoxicity towards cancer cells over normal cells. nih.gov
Various Cancers A3.01 (T-lymphoblast), Molt-4 (T-cell leukemia), CaPan-2 (pancreatic adenocarcinoma), LS174T (colon adenocarcinoma), Daudi (B-cell lymphoma) Growth inhibited by MPA with EC50 values <0.1 μM to 3.9 μM. nih.gov

The anti-tumor effects of mycophenolate mofetil (MMF) have been evaluated in several murine xenograft models, where human tumors are implanted into immunodeficient mice. In a model using 143B osteosarcoma cells, daily oral administration of MMF significantly suppressed tumor growth. nih.gov This treatment also led to a significant reduction in the number of lung metastatic nodules in a tail vein-lung metastasis model. nih.gov

MMF treatment has also proven effective against a range of other human tumor xenografts in athymic nude mice. nih.gov Significant inhibition of subcutaneous tumor growth was observed for T-lymphoblast (A3.01), T-cell leukemia (Molt-4), pancreatic adenocarcinoma (CaPan-2), non-small-cell lung adenocarcinoma (CaLu-3), colon adenocarcinoma (LS174T and T84), and B-cell lymphoma (Daudi) tumors. nih.gov Furthermore, in a murine experimental metastasis model using RAW117-H10 lymphoma cells, MMF treatment resulted in increased survival time for the treated animals. nih.gov However, the anti-tumor effects in vivo can be variable; some studies reported that MMF only slightly inhibited the expansion of B16 melanoma and TMK1 gastric adenocarcinoma and had no significant effect on the growth of SK-Hep-1 (human hepatic endothelioma) or Hep-3B (liver adenocarcinoma) xenografts. nih.govresearchgate.netsci-hub.se This variability may be related to issues of drug bioavailability. researchgate.netsci-hub.se

Anti-Infective Research Potential

Mycophenolic Acid (MPA), the parent compound of 1-Cyclopropane Mycophenolic Acid, was originally discovered for its antimicrobial properties. nih.gov It was isolated from the fungus Penicillium glaucum and was found to be the first antibiotic isolated in a pure, crystalline form, exhibiting activity against the anthrax bacterium. nih.gov MPA also possesses significant antifungal properties against pathogens such as Botrytis cinerea and Rhizoctonia Solani. nih.gov

To enhance its antibacterial potential, various derivatives of MPA have been synthesized. Studies on novel amino acid and peptide derivatives of MPA have shown that these modifications can lead to improved antimicrobial activity compared to the parent compound. Peptide derivatives, in particular, demonstrated versatile activity with lower Minimum Inhibitory Concentration (MIC) values against most tested bacterial strains. nih.gov The activity of these derivatives was influenced by the stereochemistry at the chiral center of the amino acid unit, and methyl ester forms were generally more active than those with a free carboxylic group. nih.gov Several of these new derivatives exhibited lower MICs against Staphylococcus aureus and Klebsiella pneumoniae than established antibiotics like kanamycin (B1662678) and ampicillin. nih.gov

Bacterial StrainReported Activity of MPA DerivativesReference
Klebsiella pneumoniae ATCC 700603 (ESBL)Peptide derivatives showed lower MIC values than MPA. Several derivatives had lower MICs than kanamycin and ampicillin. nih.gov
Escherichia coli ATCC 8739Peptide derivatives showed lower MIC values than MPA. nih.gov
Pseudomonas aeruginosa ATCC 27853Peptide derivatives showed lower MIC values than MPA. nih.gov
Staphylococcus aureus MRSA ATCC 43300Peptide derivatives showed lower MIC values than MPA. Several derivatives had lower MICs than kanamycin and ampicillin. nih.gov
Staphylococcus aureus MSSA ATCC 25923Peptide derivatives showed lower MIC values than MPA. nih.gov

Mycophenolic Acid (MPA) has demonstrated broad-spectrum antiviral activity in numerous preclinical studies. nih.govscienceopen.com Its primary mechanism involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. nih.gov This depletion of the guanosine pool interferes with viral replication and protein synthesis.

MPA has shown efficacy against a wide range of viruses. nih.gov This includes activity against coronaviruses such as MERS-CoV and SARS-CoV-2, as well as Dengue virus, avian reoviruses, and rotavirus. nih.govnih.govnih.govresearchgate.net In studies evaluating its effect on SARS-CoV-2, MPA demonstrated significant antiviral activity at low micromolar concentrations. nih.govnih.gov Although it reduced the viral RNA level by approximately 100-fold, its half-maximal effective concentration (EC₅₀) was found to be as low as 0.87 µM. nih.govnih.gov Further research confirmed that MPA and its prodrug Mycophenolate Mofetil (MMF) inhibit various SARS-CoV-2 variants, including Delta and Omicron, by acting in the early stages of viral infection. scienceopen.com The antiviral effects of MPA can be reversed by the addition of exogenous guanosine, confirming its mechanism of action through IMPDH inhibition. scienceopen.com Early research also documented its ability to inhibit the cytopathic effects of vaccinia, herpes simplex, and measles viruses. scilit.com

VirusObserved EffectEC₅₀Reference
SARS-CoV-2Significant antiviral activity, ~100-fold reduction in viral RNA.0.87 µM nih.govnih.gov
SARS-CoV-2 Variants (Delta, Omicron)Significant inhibition of viral replication.Not Specified scienceopen.com
MERS-CoVAntiviral activity demonstrated.Not Specified nih.govnih.gov
Dengue Virus (DENV)Antiviral activity demonstrated.Not Specified nih.govnih.gov
Vaccinia VirusInhibition of cytopathic effects.Not Specified scilit.com
Herpes Simplex VirusInhibition of cytopathic effects.Not Specified scilit.com
Measles VirusInhibition of cytopathic effects.Not Specified scilit.com

The antiparasitic potential of Mycophenolic Acid (MPA) has been specifically investigated in models of Toxoplasma gondii, the parasite responsible for toxoplasmosis. Research has shown that MPA can induce the differentiation of the parasite from its rapidly replicating tachyzoite stage to the slow-growing bradyzoite stage, which is characteristic of the formation of tissue cysts. nih.gov

In an in vitro study, treating extracellular tachyzoites of the virulent type I RH strain of T. gondii with MPA in the absence of xanthine, followed by host cell invasion, triggered their conversion into cyst-like structures. nih.gov This differentiation is a crucial step in the parasite's life cycle and represents a potential therapeutic target. The formation of these structures was confirmed by the differential expression of stage-specific markers, including CST1, BAG1, and SAG1. nih.gov This ability to induce differentiation into the encysted form suggests a role for MPA in modulating the chronic phase of Toxoplasma infection. nih.gov

Organ-Specific Cellular Effects in Isolated Cell Models

The effects of Mycophenolic Acid (MPA) have been evaluated in in vitro models of human retinal cells to understand its potential impact on ocular tissues. One study investigated the effects of MPA on human retinal pigment epithelium (ARPE-19) cells and human Müller glial cells (MIO M-1). nih.gov The results showed a dose-dependent effect on cell viability and apoptosis. nih.gov

At concentrations of 25 µg/mL and 50 µg/mL, MPA did not cause a significant reduction in cell viability or an increase in the activity of caspase-3/7, key enzymes in the apoptotic pathway. nih.gov However, exposure to a higher concentration of 100 µg/mL for 24 hours resulted in a significant decrease in the viability of both cell lines. nih.gov This was accompanied by a corresponding increase in caspase-3/7 activity, indicating an induction of apoptosis. nih.gov These findings suggest that at lower concentrations, MPA may be well-tolerated by retinal cells, but higher concentrations can trigger apoptotic cell death pathways. nih.gov General studies on apoptosis have also shown that MPA can inhibit proliferation and increase apoptosis in various human lymphocytic and monocytic cell lines. nih.gov

MPA ConcentrationEffect on Cell Viability (ARPE-19 & MIO M-1)Effect on Caspase-3/7 Activity (Apoptosis)Reference
25 µg/mLNo significant reduction.No significant change. nih.gov
50 µg/mLNo significant reduction.No significant change. nih.gov
100 µg/mLSignificant decrease (P < 0.01).Higher activity (P < 0.05). nih.gov

Preclinical Pharmacokinetic and Metabolic Profile Characterization

Biotransformation Pathways of Mycophenolic Acid and its Cyclopropane (B1198618) Derivative

Mycophenolic acid undergoes extensive metabolism, primarily through phase II biotransformation pathways, with phase I reactions contributing to a lesser extent. ub.edu The metabolic fate of MPA is crucial as it leads to the formation of metabolites with differing pharmacological activities and pharmacokinetic properties.

Glucuronidation represents the principal metabolic pathway for mycophenolic acid. ub.edu This process involves the conjugation of MPA with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The primary metabolite formed is the 7-O-phenolic glucuronide of MPA (MPAG), which is pharmacologically inactive. nih.govoatext.comnih.gov A significant portion of MPA, over 90%, is excreted in the urine as MPAG. oatext.com

Several isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family are responsible for the glucuronidation of mycophenolic acid. ub.edu The primary enzymes involved are UGT1A9 and UGT2B7, which are highly expressed in the liver and kidneys. nih.govresearchgate.net UGT1A9 is the most efficient isoform for the synthesis of the major inactive metabolite, MPAG, and is responsible for a significant percentage of its production in the liver (55%), kidney (75%), and intestinal mucosa (50%). nih.govresearchgate.net Other UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, also contribute to MPAG formation, particularly in the gastrointestinal tract and kidneys. researchgate.netclinpgx.org

Table 1: Key UDP-Glucuronosyltransferase Isoforms in Mycophenolic Acid Metabolism

UGT Isoform Primary Metabolite Formed Key Tissues of Expression Significance in MPA Metabolism
UGT1A9 Mycophenolic Acid Glucuronide (MPAG) Liver, Kidney, Intestine Major enzyme responsible for the formation of the inactive MPAG metabolite. nih.govresearchgate.net
UGT2B7 Acyl Glucuronide (AcMPAG) Liver, Kidney Primary enzyme for the formation of the pharmacologically active AcMPAG metabolite. nih.govresearchgate.netnih.gov
UGT1A7 Mycophenolic Acid Glucuronide (MPAG) Gastrointestinal Tract Contributes to the intestinal metabolism of MPA. researchgate.net
UGT1A8 Mycophenolic Acid Glucuronide (MPAG) Gastrointestinal Tract Contributes to the intestinal metabolism of MPA. researchgate.net
UGT1A10 Mycophenolic Acid Glucuronide (MPAG) Gastrointestinal Tract Contributes to the intestinal metabolism of MPA. researchgate.net

While glucuronidation is the predominant metabolic pathway, cytochrome P450 (CYP) enzymes also contribute to the formation of minor metabolites of mycophenolic acid. clinpgx.org The primary phase I metabolite identified is 6-O-desmethyl-MPA (DM-MPA). clinpgx.orgnih.govcapes.gov.br This metabolite is formed by the action of hepatic CYP enzymes, mainly CYP3A4 and CYP3A5, with a smaller contribution from CYP2C8. clinpgx.orgnih.gov Following its formation, DM-MPA can undergo further conjugation to form two glucuronide derivatives, which constitute a very small fraction of the total MPA metabolites. clinpgx.org Although these oxidative pathways represent a minor route of elimination, they can still be relevant, especially when considering potential drug-drug interactions with other compounds metabolized by the CYP3A subfamily. nih.govcapes.gov.br

Enterohepatic Recirculation Phenomenon in Animal Models

The pharmacokinetic profile of mycophenolic acid is characterized by the phenomenon of enterohepatic recirculation, which often results in a secondary peak in plasma concentration 6 to 12 hours after oral administration. oatext.comclinpgx.org This process involves the excretion of the inactive metabolite, MPAG, into the bile. ub.edu In the gastrointestinal tract, bacterial enzymes, specifically β-glucuronidase, hydrolyze MPAG back to the active parent drug, MPA. clinpgx.orgnih.gov The re-formed MPA is then reabsorbed from the colon into the systemic circulation. ub.edu

This recirculation process can contribute significantly to the total drug exposure, accounting for up to 60% of the total MPA area under the concentration-time curve (AUC). nih.gov The extent of enterohepatic recycling is a complex and not always predictable process, influenced by factors such as co-medication and the composition of the gut microflora. nih.gov Modeling this phenomenon is crucial for accurately describing the pharmacokinetics of MPA and its analogs in preclinical studies. nih.gov

Comparative Metabolism Across Species for Preclinical Translational Insights

Significant inter-species differences exist in the metabolism of mycophenolic acid, which is a critical consideration for the translation of preclinical findings to human clinical scenarios. Studies comparing MPA metabolism in liver microsomes from humans, dogs, and cats have revealed notable variations in conjugation pathways. nih.govnih.gov

Table 2: Comparative Metabolism of Mycophenolic Acid Across Species (Liver Microsome Data)

Species Predominant Conjugation Pathway Relative Phenol Glucuronidation Relative Acyl Glucuronidation Relative Phenol Glucosidation
Human Phenol Glucuronidation nih.gov High Minor Minor
Dog Phenol Glucuronidation nih.gov High Minor Minor

Factors Influencing the Pharmacokinetic Variability of Mycophenolic Acid Analogs in Animal Studies

The pharmacokinetics of mycophenolic acid and its analogs exhibit substantial inter- and intra-individual variability in both animal and human studies. nih.govnih.govfrontiersin.org This variability complicates the prediction of drug exposure and can be attributed to a multitude of factors.

Genetic polymorphisms in the UGT enzymes, particularly UGT1A9, are known to influence MPA metabolism and contribute to variable drug levels. nih.gov Concomitant medications can also significantly alter MPA pharmacokinetics. For example, co-administration with cyclosporine has been shown to affect the enterohepatic recirculation of MPA, leading to lower MPA exposure compared to when it is co-administered with tacrolimus. nih.govnih.gov

Other contributing factors include renal function, plasma albumin levels, and the specific formulation of the drug. nih.goveur.nl In animal studies, particularly in dogs, high inter-patient pharmacokinetic variability has been observed, even with immediate-release formulations. nih.govfrontiersin.org The formulation itself can also be a source of variability; for instance, enteric-coated formulations can lead to more delayed and variable absorption compared to immediate-release forms. eur.nl These factors must be carefully controlled and considered in the design and interpretation of preclinical pharmacokinetic studies for new mycophenolic acid analogs.

Table 3: Common Compounds Mentioned

Compound Name Abbreviation
1-Cyclopropane Mycophenolic Acid -
Mycophenolic Acid MPA
Mycophenolic Acid Glucuronide MPAG
Acyl Mycophenolic Acid Glucuronide AcMPAG
6-O-desmethyl-Mycophenolic Acid DM-MPA
Cyclosporine -
Tacrolimus -

Influence of Structural Modifications on Absorption, Distribution, and Elimination

The addition of a cyclopropane ring to the Mycophenolic Acid structure is anticipated to influence its absorption, distribution, and elimination characteristics. The cyclopropyl group, due to its rigid and lipophilic nature, can alter the physicochemical properties of the parent molecule, which in turn affects its pharmacokinetic profile.

Modified Lipophilicity and Permeability: The introduction of the cyclopropane group can increase the lipophilicity of the molecule. This alteration may enhance its ability to cross biological membranes, potentially leading to improved oral absorption and tissue distribution. However, the precise impact on absorption would also depend on the interplay with various drug transporters.

Anticipated Pharmacokinetic Profile: Based on the established effects of cyclopropanation, the theoretical pharmacokinetic profile of this compound compared to Mycophenolic Acid is summarized below.

Pharmacokinetic ParameterAnticipated Influence of 1-Cyclopropane ModificationRationale
Metabolic StabilityPotentially IncreasedResistance of the cyclopropane ring to enzymatic degradation bohrium.comnih.govdigitellinc.comnamiki-s.co.jp.
Oral BioavailabilityPotentially EnhancedIncreased lipophilicity may improve membrane permeability and absorption namiki-s.co.jp.
Plasma ClearancePotentially DecreasedReduced metabolic breakdown could lead to slower elimination from the body nih.gov.
Half-life (t½)Potentially ProlongedA consequence of decreased clearance.
Volume of Distribution (Vd)Potentially AlteredChanges in lipophilicity and plasma protein binding could affect tissue distribution.

Impact of Co-administered Compounds on Metabolite Profiles

The metabolic profile of this compound is expected to be influenced by co-administered drugs, particularly those that affect the enzymes and transporters responsible for the metabolism and elimination of the parent MPA structure. The primary metabolic pathway for MPA is glucuronidation, predominantly mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, with subsequent excretion of the glucuronide metabolites oatext.comnih.govnih.gov.

Inhibitors and Inducers of UGT Enzymes: Co-administration of drugs that inhibit or induce UGT enzymes can significantly alter the metabolite profile of MPA and, by extension, this compound. For instance, in vitro studies have shown that certain compounds can modulate the activity of UGT1A9 and UGT2B7, the primary isoforms involved in MPA glucuronidation frontiersin.orgnih.gov.

Transporter-Mediated Interactions: The metabolites of MPA are substrates for various transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Organic Anion-Transporting Polypeptides (OATPs) nih.gov. Drugs that interfere with these transporters can affect the biliary excretion and enterohepatic recirculation of the metabolites, thereby altering their plasma concentrations. For example, cyclosporine has been shown to inhibit MRP2, leading to altered MPA and metabolite pharmacokinetics nih.gov.

The following table summarizes the potential impact of co-administered compounds on the metabolite profile of a Mycophenolic Acid analogue like this compound, based on known interactions with MPA.

Co-administered Compound/ClassPotential Impact on Metabolite ProfileUnderlying Mechanism
UGT Inducers (e.g., some corticosteroids)Increased formation of glucuronide metabolites.Induction of UGT enzyme activity, leading to enhanced metabolism frontiersin.orgnih.gov.
UGT InhibitorsDecreased formation of glucuronide metabolites.Inhibition of UGT enzymes, resulting in reduced metabolism.
CyclosporineAltered plasma concentrations of glucuronide metabolites.Inhibition of MRP2-mediated biliary excretion of metabolites nih.gov.
TacrolimusLess pronounced effect on metabolite profiles compared to cyclosporine.Does not significantly inhibit MRP2 to the same extent as cyclosporine.
Salvia miltiorrhizaPotential for increased exposure to glucuronide metabolites.Inhibition of OATP and OAT3 transporters involved in hepatic uptake and renal excretion frontiersin.orgnih.gov.

Structure Activity Relationship Sar and Rational Drug Design

Correlation of Chemical Structure with IMPDH Inhibitory Activity

The immunosuppressive effect of mycophenolic acid (MPA) is attributed to its potent, selective, non-competitive, and reversible inhibition of inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). researchgate.netnih.govnih.govnih.gov This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of B and T lymphocytes. acs.orgresearchgate.net The structural features of MPA are finely tuned for this inhibitory activity. Key elements for sustained biological activity include the free phenolic hydroxyl group, the methyl substituent on the aromatic ring, the lactone ring system, and a trans configuration in the hexenoic acid side chain. informahealthcare.com The carboxylic acid group on the side chain is particularly important for forming a hydrogen bond with Ser276 of the IMPDH enzyme. researchgate.net

MPA inhibits IMPDH by trapping a transient covalent intermediate of the reaction, specifically the E-XMP* complex, after the dissociation of the cofactor NADH. researchgate.netnih.gov Any modification that alters the precise conformation required for interaction with the enzyme's binding site can lead to a significant loss of inhibitory potential. For instance, the primary metabolite of MPA, mycophenolic acid glucuronide (MPAG), in which the phenolic hydroxyl group is conjugated, is considered pharmacologically inactive, with inhibitory concentrations (IC50) 532- to 1022-fold higher than those of MPA. nih.gov This underscores the sensitivity of IMPDH inhibition to the structural integrity of the MPA scaffold.

Elucidating the Influence of Cyclopropane (B1198618) Ring and Side Chain Modifications on Biological Efficacy

The side chain of mycophenolic acid is a primary target for structural modification aimed at understanding and improving its pharmacological profile. However, this region exhibits a high degree of structural intolerance to change. Research into various side-chain variants has demonstrated that the (E)-4-methyl-4-hexenoic acid moiety is optimal for activity.

A critical study investigating the replacement of the methylated E-double bond of the natural product with other functionalities found that most changes were detrimental. nih.gov Specifically, the introduction of an unsubstituted cyclopropane ring in place of the double bond resulted in a near-complete loss of immunosuppressive activity. nih.gov Similarly, replacing the double bond with difluoro or dibromo cyclopropane rings also eliminated most of the biological efficacy. nih.gov

Other modifications to the side chain have proven equally unsuccessful. The following table summarizes the impact of various side-chain alterations on the immunosuppressive activity of MPA analogs:

Modification to Side ChainResulting Biological ActivityReference
Replacement of E-double bond with an unsubstituted cyclopropane ringMost activity removed nih.gov
Replacement of E-double bond with a triple bondDevoid of significant activity nih.gov
Replacement of E-double bond with a Z-double bondDevoid of significant activity nih.gov
Replacement of E-double bond with a saturated bondDevoid of significant activity nih.gov
Replacement of E-double bond with a sulfur atomDevoid of significant activity nih.gov
Replacement of E-double bond with an allenic linkageRetained ~20% of MPA's activity nih.gov

Strategies for Enhancing Selectivity and Potency through Structural Refinement

Given the inactivity of the 1-cyclopropane analog and other direct side-chain modifications, research has focused on alternative strategies to enhance the potency, selectivity, and metabolic profile of mycophenolic acid. One major avenue involves modification of the phthalide (B148349) core, particularly at the C7-hydroxyl group, which is the primary site of metabolic inactivation through glucuronidation. nih.govresearchgate.net By designing hybrid analogs that circumvent this metabolic liability, researchers aim to improve the drug's pharmacokinetic profile. nih.gov

Another strategy involves creating conjugates of MPA with other molecules. For example, new conjugates with adenosine (B11128) derivatives have been synthesized and evaluated as potential immunosuppressants. mostwiedzy.pl Some of these conjugates were found to be more active than MPA against certain cell lines. researchgate.net

Enhancing selectivity for the human IMPDH type II isoform (IMPDH2), which is preferentially expressed in activated lymphocytes, over the type I isoform (IMPDH1) is a key goal for reducing side effects. A novel approach to achieving this involves targeting a specific cysteine residue (Cys140) present in IMPDH2 but not IMPDH1. nih.gov Small molecules that covalently bind to this site can act as allosteric inhibitors, providing a high degree of selectivity and offering a therapeutic advantage over pan-IMPDH inhibitors. nih.gov

Application of Computational Chemistry and In Silico Modeling in Analogue Design

Computational chemistry and in silico modeling have become indispensable tools in the rational design of novel MPA analogs. nih.gov These methods provide crucial insights into the structural basis of enzyme-inhibitor interactions and help rationalize observed differences in biological activity among various analogs.

For example, semiempirical calculations have been used to analyze intramolecular hydrogen bonds in monocyclic analogs of MPA. nih.gov These studies helped to explain why derivatives lacking the lactone moiety showed significantly less cytotoxicity than MPA itself. nih.gov Molecular modeling is also employed to understand the binding of MPA to IMPDH. The mechanism involves trapping an enzyme-substrate intermediate (E-XMP*), and computational models can help visualize how different analogs might fail to achieve the necessary conformation for this interaction. researchgate.netnih.gov

In the design of metabolically stable analogs, computer simulations and molecular models are used to guide the synthesis of hybrid molecules based on the pharmacophores of MPA and other new-generation IMPDH inhibitors. nih.gov Furthermore, structural modeling is used to analyze the potential effects of mutations within the IMPDH enzyme on its binding affinity to MPA, which is crucial for understanding drug resistance. researchgate.net The use of these in silico techniques allows for the pre-screening of virtual compounds, prioritizing the synthesis of candidates with the highest probability of success and accelerating the drug discovery process.

Development of Metabolically Stable Mycophenolic Acid Analogs

A significant limitation of mycophenolic acid in clinical use is its metabolism. The compound is extensively metabolized, primarily through glucuronidation of the phenolic hydroxyl group at the C7 position, to form mycophenolic acid glucuronide (MPAG). nih.govnih.gov This major metabolite is pharmacologically inactive and is rapidly cleared from circulation. nih.govnih.gov Another metabolite, an acyl glucuronide (AcMPAG), is pharmacologically active. nih.gov

To address the metabolic liability of the parent compound, a key strategy has been the design of MPA analogs with a modified metabolic profile. nih.govresearchgate.net Research has focused on circumventing the C7-hydroxyl group's susceptibility to glucuronidation. This has been approached by designing hybrid analogs that incorporate pharmacophoric elements from both MPA and other classes of IMPDH inhibitors. nih.gov The synthesis of such analogs often involves using a common lactone intermediate that can be modified through allylic substitution. nih.gov

The incorporation of cyclopropane rings into drug molecules is a known strategy to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, as noted previously, the introduction of a cyclopropane ring into the side chain of MPA eliminates its primary biological activity, making this specific modification unsuitable. nih.gov Therefore, efforts to improve the metabolic stability of MPA have focused on other structural alterations, such as creating prodrugs or modifying the core phthalide structure, rather than the side chain where the cyclopropane substitution was attempted. researchgate.netnih.gov

Emerging Research Frontiers and Future Directions for 1 Cyclopropane Mycophenolic Acid

Exploration of Novel Biological Targets beyond IMPDH Inhibition

While the immunosuppressive effects of mycophenolic acid and its derivatives have been largely attributed to the inhibition of IMPDH, recent research suggests that their mechanism of action may be more complex. The primary action of MPA is to block the de novo synthesis of guanosine (B1672433) nucleotides, which has a more pronounced cytostatic effect on lymphocytes compared to other cell types that can utilize a salvage pathway for purine (B94841) synthesis. However, investigations into related compounds are beginning to uncover alternative biological targets and mechanisms that may also contribute to their therapeutic effects.

One such area of exploration is the modulation of cell surface molecules involved in immune regulation. For instance, studies on nanoparticle-delivered MPA have shown an upregulation of Programmed Death-Ligand 1 (PD-L1) on dendritic cells. This upregulation was associated with a decreased ability to prime alloreactive T cells, and the therapeutic effect of the nanoparticle-delivered MPA was found to be partially dependent on PD-L1. This suggests a novel mechanism of action beyond simple lymphocyte proliferation inhibition, indicating that MPA derivatives like CP-MPA could also exert their effects by influencing immune checkpoint pathways.

Furthermore, MPA has been shown to induce apoptosis in activated T-lymphocytes, which may help to eliminate clones of cells responding to antigenic stimulation. It also suppresses the glycosylation and expression of certain adhesion molecules by depleting guanosine nucleotides, thereby reducing the recruitment of lymphocytes and monocytes to sites of inflammation. Another potential mechanism is the suppression of nitric oxide production by inducible nitric oxide synthase (iNOS), which is dependent on the guanosine nucleotide-derived cofactor tetrahydrobiopterin. These findings open up new avenues for investigating whether CP-MPA possesses similar or enhanced activities at these alternative targets.

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Elucidation

The evaluation of novel immunosuppressive agents like 1-Cyclopropane Mycophenolic Acid necessitates the use of sophisticated preclinical models that can provide a comprehensive understanding of their efficacy and underlying mechanisms. Researchers are employing a variety of in vivo models to study mycophenolic acid and its derivatives.

Murine models of skin transplantation have been instrumental in demonstrating the efficacy of novel delivery systems for MPA. In one such model, the intermittent administration of MPA encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in a significant extension of allograft survival compared to conventional MPA treatment, even at a much lower concentration.

In the realm of autoimmune diseases, mouse models of systemic lupus erythematosus (SLE) have been utilized to assess the therapeutic potential of nanogel-based delivery of MPA. These studies have shown that such formulations can ameliorate the disease, protect against glomerulonephritis, and reduce the number of IFN-γ–positive CD4 T cells.

Animal models of chronic nephropathy are also providing valuable insights. In a rat model of chronic cyclosporine nephropathy, treatment with mycophenolate mofetil (MMF) was shown to decrease renal toxicity. These models allow for the detailed examination of histological and molecular markers of disease progression and therapeutic response.

Topical delivery of MPA has been evaluated in rat models to assess its potential for localized immunosuppression in vascularized composite allotransplantation. These studies have demonstrated that topical application can lead to high local tissue concentrations of MPA with lower systemic exposure, potentially minimizing side effects.

The table below summarizes some of the advanced preclinical models used in the study of mycophenolic acid derivatives.

Preclinical Model Application Key Findings Reference(s)
Murine Skin Transplantation ModelEvaluation of nanoparticle-delivered MPASignificant extension of allograft survival with lower drug concentration
Murine Systemic Lupus Erythematosus (SLE) ModelAssessment of nanogel-based MPA deliveryAmelioration of SLE, protection from glomerulonephritis
Rat Model of Chronic Cyclosporine NephropathyInvestigation of MMF in preventing drug-induced nephrotoxicityDecreased renal toxicity and adverse histological changes
Rat Model for Topical MPA DeliveryEvaluation of localized immunosuppression for vascularized composite allotransplantationHigh local tissue MPA levels with low systemic exposure

Q & A

Q. What are the key analytical techniques for characterizing 1-Cyclopropane Mycophenolic Acid and its structural analogues?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for identifying structural analogues and impurities, such as the Cyclopropane Analogue (CAS 31528-44-6). Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming cyclopropane ring integration and stereochemistry. These methods are validated through impurity profiling studies that differentiate between mycophenolic acid derivatives, as outlined in impurity databases .

Q. How does the cyclopropane modification influence the pharmacological activity of Mycophenolic Acid derivatives?

Methodological Answer: Cyclopropane modifications alter lipophilicity and steric hindrance, impacting binding to target enzymes like inosine monophosphate dehydrogenase (IMPDH). Comparative studies involve synthesizing derivatives with/without cyclopropane and testing IMPDH inhibition kinetics. For example, cyclopropane-containing analogues show enhanced metabolic stability in liver microsome assays, as observed in dendrimer interaction studies .

Advanced Research Questions

Q. How can contradictions in experimental data on amino acid effects during this compound fermentation be resolved?

Methodological Answer: Statistical tools like factorial design and response surface methodology (RSM) are used to analyze interaction effects. For instance, methionine alone shows no linear impact on yield (P = 0.975), but its interaction with yeast extract significantly affects production (P < 0.05). Researchers must prioritize multivariate analysis to disentangle confounding variables and optimize fed-batch strategies .

Q. What advanced purification strategies address challenges in isolating this compound from fermentation broths?

Methodological Answer: Multi-step purification involving solvent extraction, activated carbon adsorption, and crystallization is employed. Process parameters (e.g., pH, temperature) are optimized using design-of-experiments (DoE) to enhance purity (>98%). Recent studies highlight the role of methionine auxotrophic mutants in reducing byproduct formation during Penicillium brevicompactum fermentation .

Q. How do interactions between this compound and polymeric drug carriers enhance delivery mechanisms?

Methodological Answer: Poly(amidoamine) (PAMAM) dendrimers exhibit ionic interactions with the carboxylic acid group of mycophenolic acid derivatives, altering proton shifts in NMR spectra. Advanced studies use molecular dynamics simulations to predict binding affinities and optimize dendrimer generations (e.g., G5) for controlled release in hepatic targeting .

Q. What methodologies detect trace-level impurities like the Cyclopropane Analogue during synthesis?

Methodological Answer: Ultra-high-resolution LC-MS/MS with isotopic dilution (e.g., Mycophenolic Acid-d3) achieves parts-per-billion sensitivity. Quantification requires calibration against certified reference materials (CRMs) for analogues like the Vinyl Lactone or Dimethoxy Analogue. Method validation follows ICH Q3A/B guidelines, emphasizing limit of detection (LOD) and robustness .

Data and Experimental Design

  • Table 1: Key Fermentation Parameters for Mycophenolic Acid Derivatives

    VariableImpact on Yield (P-value)Interaction Effects
    Methionine0.975 (non-significant)Yeast Extract (P < 0.05)
    Glycine<0.005 (significant)-
    Yeast Extract<0.005 (significant)Methionine (P < 0.05)
    Source: Experimental design from fed-batch optimization studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.